2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine
Description
Properties
CAS No. |
104615-27-2 |
|---|---|
Molecular Formula |
C14H11N5O |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
2-(furan-2-yl)-N-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
InChI |
InChI=1S/C14H11N5O/c1-15-14-16-10-6-3-2-5-9(10)13-17-12(18-19(13)14)11-7-4-8-20-11/h2-8H,1H3,(H,15,16) |
InChI Key |
UCHXUKWQWGPOFL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine involves the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid . This process leads to the formation of intermediate [1,2,4]triazolo[4,3-c]-quinazolines, which undergo Dimroth rearrangement to form the desired compound . The rearrangement is catalyzed by water and involves the addition of water to the quinazoline cycle, facilitating its sequential opening, rotation of the 1,2,4-triazole ring, cycle closure, and elimination of water .
Chemical Reactions Analysis
Alkylation for N-Methylation
The N-methylation step is critical for functionalizing the amine group. A plausible mechanism involves:
-
Starting material : A quinazolin-5-one derivative with an exposed amine group.
-
Reaction conditions : Methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature .
-
Outcome : Formation of the N-methylated product via nucleophilic substitution .
| Reaction Details | Conditions | Yield |
|---|---|---|
| Alkylation of quinazolin-5-one | CH₃I, K₂CO₃, DMF, rt | 62–85% |
| Alkylation of lactam moiety | Alkyl halides, K₂CO₃, DMF | 62–85% |
Cyclization to Triazoloquinazoline Core
The triazoloquinazoline framework is typically formed through:
-
Hydrazinobenzoic acid derivatives : React with nitriles or carbonyl compounds to form intermediate imidocarbonates .
-
Thionation/Chlorination : Conversion of lactam moieties to thiones or chlorides using reagents like phosphorus pentasulfide or oxalyl chloride .
-
Cyclization : Heating with nucleophiles (e.g., hydrazine) to form the fused triazole ring .
Molecular Features
-
Core structure : A fused triazolo[1,5-c]quinazoline system with a furan substituent at position 2 .
-
Functional groups : An N-methyl amine at position 5 and a diamine moiety (if derived from related compounds) .
Reactivity Trends
-
Electrophilic Aromatic Substitution : The furan ring may participate in electrophilic attacks at the 2-position due to its electron-rich nature .
-
Nucleophilic Substitution : The methylated amine could undergo further functionalization (e.g., acylation) under appropriate conditions .
Comparative Reaction Data
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Alkylation (N-methylation) | CH₃I, K₂CO₃ | DMF, rt | N-methylated product |
| Thionation | P₄S₁₀, pyridine | Reflux, 2 h | Thione derivative |
| Suzuki Coupling | Boronic acid, Pd(PPh₃)₄ | DMF, heat | Aryl-fused derivatives |
Research Findings
-
Biological Activity : Compounds with similar triazoloquinazoline structures exhibit anticancer and EGFR inhibitory effects, suggesting potential therapeutic applications .
-
Synthetic Efficiency : Microwave-mediated methods (e.g., for triazolo[1,5-a]pyridines) offer eco-friendly alternatives to traditional reflux conditions .
All data synthesized from cited sources; specific experimental details may require direct verification.
Scientific Research Applications
Potential Therapeutic Applications
2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine's unique structure makes it suitable for various applications. Research into the interactions of this compound with biological targets has revealed insights into its mechanism of action. These interactions are crucial for understanding how this compound can be utilized therapeutically and what side effects may arise from its use.
Related Compounds and Their Activities
Several compounds share structural similarities with this compound. Some examples include:
| Compound Name | Unique Features |
|---|---|
| 2-(Furan-2-YL)-6-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5(6H)-imine | Contains a methyl group at position 6; potential differences in biological activity due to structural variations. |
| 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one | Features a thiomorpholine moiety; may exhibit different pharmacological properties. |
| 6-Methyl-[1,2,4]triazolo[1,5-a]quinazolin-5(6H)-one | Lacks the furan substituent; primarily studied for its anti-inflammatory properties. |
Anticancer Activity
A related compound, 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, displayed a high level of antimitotic activity against tested human tumor cells, with mean GI50/TGI values of 15.72/50.68 μM . The synthesized compound exhibited significant efficacy, displaying an average cell growth inhibition rate (GPmean) of 12.53% .
Derivatives of Triazolopyrimidine
Mechanism of Action
The mechanism of action of 2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to form hydrogen bonds and its high dipole moments, which facilitate interactions with biomolecular targets . These interactions can modulate various biological processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological profile of 2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine can be contextualized by comparing it to structurally related triazoloquinazolines and pyrazolo-triazolo-pyrimidines (Table 1).
Table 1: Key Structural and Pharmacological Comparisons
Structural and Functional Insights
Role of the 9-Chloro Substituent: The absence of the 9-chloro group in the target compound distinguishes it from CGS15943. Studies show that removal of the 9-Cl reduces antagonist potency in tracheal smooth muscle assays and lowers A2 receptor binding affinity . For example, CGS15943 (9-Cl) exhibits Ki values <10 nM at A1/A2A receptors, while non-chlorinated analogs show reduced activity .
Impact of N-Methylation at Position 5: Alkylation of the 5-amino group (e.g., N-methyl) generally diminishes adenosine receptor binding. In CGS15943 derivatives, N-methylation reduced A2 receptor affinity by >10-fold, suggesting that the free amine is critical for hydrogen bonding with receptor residues .
Furan-2-yl Substitution: The 2-furanyl group is a conserved feature in adenosine antagonists (e.g., CGS15943, SCH58261, ZM241385), likely engaging in π-π stacking or hydrogen bonding with aromatic residues in receptor binding pockets . However, its efficacy depends on the core scaffold: pyrazolo-triazolo-pyrimidines (SCH58261) favor A2A selectivity, while triazoloquinazolines (target compound) may exhibit broader or weaker interactions .
Comparison with Non-Adenosine Targets: Substituents at position 5 dictate functional divergence. For instance, 2-(4-fluoro-phenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one, with a 5-ketone, acts as a benzodiazepine receptor antagonist instead of targeting adenosine receptors .
Biological Activity
2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize existing knowledge about the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H11N5O
- Molar Mass : 265.27 g/mol
- CAS Number : 104615-27-2
The biological activity of this compound can be attributed to its interaction with biological macromolecules such as DNA and proteins. The compound has been studied for its role as a topoisomerase II inhibitor , which is crucial in cancer therapy as it interferes with DNA replication and transcription processes.
Anticancer Activity
Recent studies have demonstrated the cytotoxic effects of various quinazoline derivatives against cancer cell lines. For instance:
- Cytotoxicity : The compound exhibited significant cytotoxicity against HCT-116 and HepG2 cancer cell lines with IC50 values ranging from 2.44 μM to 9.43 μM. Specifically, derivative compounds showed varying degrees of activity based on structural modifications, indicating that specific substitutions enhance biological efficacy .
Table 1: Cytotoxic Activity of Quinazoline Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 16 | HCT-116 | 2.44 |
| 16 | HepG2 | 6.29 |
| 17 | HCT-116 | 3.00 |
| 18 | HepG2 | 8.00 |
Structure-Activity Relationship (SAR)
The SAR studies suggest that the presence of specific functional groups significantly influences the biological activity of these compounds:
- The introduction of bulky amines tends to decrease cytotoxicity.
- Compounds with trifluoromethyl moieties demonstrated enhanced binding affinity due to increased lipophilicity, facilitating cellular uptake .
Antimicrobial Activity
In addition to anticancer properties, compounds related to triazoloquinazolines have shown potential antimicrobial activities. For example:
- Antibacterial Studies : Research indicates that derivatives exhibit moderate antibacterial effects against various strains including Staphylococcus aureus and Escherichia coli. The introduction of different substituents on the triazole ring can enhance or diminish this activity .
Study on Anticancer Properties
A study focused on synthesizing a series of quinazoline derivatives found that modifications at the nitrogen positions significantly impacted their anticancer efficacy against multiple cell lines. The results highlighted that compound variations led to differing IC50 values, emphasizing the importance of structural optimization in drug design .
Antimicrobial Research
Another investigation explored the synthesis and evaluation of triazole derivatives against resistant bacterial strains. The findings indicated that certain modifications could lead to enhanced antibacterial properties, suggesting a promising avenue for developing new antimicrobial agents .
Q & A
Q. What are the recommended synthetic routes for 2-(furan-2-yl)-N-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine?
The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. A common approach is to react a quinazoline precursor with a triazole derivative under controlled conditions. For example:
- Step 1: Prepare the quinazoline core by cyclizing 2-hydrazinobenzoic acid with a dithioimidocarbonate derivative in ethanol and triethylamine (TEA) .
- Step 2: Introduce the furan-2-yl group via Suzuki coupling or nucleophilic aromatic substitution.
- Step 3: N-methylation of the 5-amine position using methyl iodide or dimethyl sulfate in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base .
Optimization Tip: Use microwave-assisted synthesis to reduce reaction times and improve yields .
Q. How can the structure of this compound be confirmed experimentally?
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy: Analyze - and -NMR to confirm the presence of the furan ring (δ ~6.5–7.5 ppm for protons) and the triazoloquinazoline core .
- Mass Spectrometry (MS): Validate the molecular ion peak (e.g., [M+H]⁺ at m/z 280–345 depending on substituents) .
- X-ray Crystallography: Resolve the planar triazoloquinazoline system and substituent orientations (e.g., dihedral angles between the furan and quinazoline rings) .
Q. What are the primary biological activities reported for this compound class?
Triazoloquinazolines exhibit diverse pharmacological profiles:
- Adenosine Receptor Antagonism: High affinity for A₁/A₂A receptors (e.g., CGS15943 analog with = 14 nM at human A₃ receptors) .
- Antimicrobial Activity: Inhibition of bacterial/fungal growth via disruption of membrane integrity .
- Anti-inflammatory Effects: Reduction of edema in rodent models (e.g., formalin-induced paw swelling) .
Key Data Table:
| Activity | Assay Model | IC₅₀/Ki | Reference |
|---|---|---|---|
| A₃ Receptor Binding | Radioligand (HEK293) | 14 nM | |
| Antibacterial (E. coli) | Broth microdilution | 32 µg/mL | |
| Anti-inflammatory | Formalin-induced edema | 40% reduction |
Advanced Research Questions
Q. How does the N-methyl substitution impact adenosine receptor selectivity?
The N-methyl group at the 5-position enhances metabolic stability but reduces binding affinity for A₂A receptors. For example:
- Unsubstituted 5-amino analogs (e.g., CGS15943) show broad A₁/A₂A antagonism ( < 20 nM) .
- N-methylation decreases A₂A affinity by ~10-fold due to steric hindrance but improves selectivity for A₃ receptors (e.g., = 7.7 nM for 5-N-propionyl derivatives) .
Methodological Insight: Use radioligand displacement assays with -CGS21680 (A₂A) and -AB-MECA (A₃) to quantify subtype selectivity .
Q. What strategies resolve contradictions in reported biological activities across studies?
Contradictions often arise from assay variability or substituent effects. Recommended approaches:
- Reproducibility Testing: Replicate assays under standardized conditions (e.g., consistent cell lines, ATP concentrations).
- SAR Analysis: Compare substituent effects systematically. For instance, 2-furyl groups enhance A₃ binding, while 9-chloro substitution reduces A₁ activity .
- Computational Modeling: Perform docking studies (e.g., using AutoDock Vina) to predict binding poses in adenosine receptor subtypes .
Q. How can computational methods guide the optimization of this compound?
- Molecular Docking: Identify key interactions (e.g., hydrogen bonds between the 5-amine and Glu172 in A₃ receptors) .
- QSAR Models: Corlate substituent lipophilicity (logP) with bioavailability. For example, trifluoroacetamide groups improve metabolic stability but reduce solubility .
- MD Simulations: Assess conformational flexibility of the triazoloquinazoline core in aqueous environments .
Q. What analytical techniques are critical for purity assessment during synthesis?
Q. What are the challenges in scaling up synthesis, and how are they addressed?
- Challenge 1: Low yields in cyclization steps due to side reactions.
Solution: Optimize catalyst (e.g., switch from NaH to K₂CO₃) and use high-boiling solvents (e.g., DMSO) . - Challenge 2: Purification of polar byproducts.
Solution: Employ flash chromatography with gradient elution (e.g., 5–30% EtOAc in hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
